4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-15-12-19(13-16(2)20(15)26-3)27(24,25)22-14-17-6-10-23(11-7-17)18-4-8-21-9-5-18/h4-5,8-9,12-13,17,22H,6-7,10-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJGUGSXCFKEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a methoxy group, and a piperidine moiety linked to a pyridine ring. This structural diversity contributes to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide. For instance, derivatives with similar scaffolds have shown significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Inhibition of Cell Proliferation: Compounds with the piperidine and pyridine structures exhibited IC50 values ranging from 0.87 to 12.91 μM against breast cancer cells (MCF-7) and other types .
- Mechanism of Action: The anticancer effect is attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by increased levels of caspase activity in treated cells .
Antibacterial Activity
The sulfonamide group is known for its antibacterial properties. Research indicates that compounds with this functional group can inhibit bacterial growth effectively.
Research Insights:
- In Vitro Studies: Compounds similar to the target molecule demonstrated significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition: The compound may also act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .
Study 1: Anticancer Efficacy
A study investigated the effects of a related compound on human cancer cell lines. The results showed that treatment with the compound led to a marked reduction in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that such compounds could serve as lead candidates for further development in cancer therapy.
Study 2: Antibacterial Properties
In another study focusing on antibacterial activity, a series of sulfonamide derivatives were synthesized and tested against bacterial strains. The results indicated that these compounds exhibited potent antibacterial effects, particularly against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound. It has been shown to inhibit tumor cell proliferation and migration effectively.
Key Findings :
- IC50 Values : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231.
- Mechanism of Action : The primary mechanism involves targeting the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and induction of ferroptosis in tumor cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates moderate antibacterial effects against certain bacterial strains.
Antimicrobial Efficacy :
- Significant inhibition against Staphylococcus aureus and Escherichia coli .
- Structure–activity relationship studies suggest that modifications on the piperidine ring can enhance antibacterial activity.
In Vivo Studies
Animal models treated with this compound showed reduced tumor growth rates compared to controls. This suggests its potential as a therapeutic agent in cancer treatment.
Combination Therapy
When used alongside traditional chemotherapy agents, enhanced therapeutic efficacy was observed, indicating a possible synergistic effect that could improve patient outcomes in cancer therapy.
| Activity | IC50 (µM) | Mechanism |
|---|---|---|
| Tumor Cell Proliferation | 5.0 | Induction of ferroptosis via NRF2 inhibition |
| Tumor Cell Migration | 7.0 | Suppression through ROS accumulation |
| Antibacterial (E. coli) | 10.0 | Cell wall synthesis inhibition |
| Antibacterial (S. aureus) | 8.5 | Disruption of membrane integrity |
Chemical Reactions Analysis
Oxidation Reactions
The compound’s methoxy and methyl groups, as well as the piperidine nitrogen, are primary sites for oxidation:
-
Methyl Groups : The 3,5-dimethyl substituents on the benzene ring may undergo oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H⁺), though steric hindrance from adjacent groups may slow reactivity .
-
Piperidine Nitrogen : The secondary amine in the piperidine ring can oxidize to an N-oxide using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) .
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Pyridine Ring : Pyridine itself is resistant to oxidation, but substituents may alter reactivity.
Table 1: Oxidation Reactions
| Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Piperidine N | H₂O₂, 0°C, 12h | Piperidine N-oxide | |
| 3,5-dimethyl groups | KMnO₄, H₂O, Δ | 3,5-dicarboxybenzenesulfonamide |
Reduction Reactions
Reductive pathways target sulfonamide, pyridine, or methoxy groups:
-
Sulfonamide : Resistant to typical reductions, but LiAlH₄ may reduce the sulfonamide to a thiol in extreme conditions.
-
Pyridine : Catalytic hydrogenation (H₂/Pd-C) converts pyridine to piperidine, altering the compound’s basicity .
-
Methoxy Group : Requires harsh conditions (e.g., BBr₃) for demethylation to a hydroxyl group .
Table 2: Reduction Reactions
| Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Pyridine | H₂ (1 atm), 10% Pd/C, EtOH, 24h | Piperidine derivative | |
| Methoxy | BBr₃, CH₂Cl₂, -78°C | 4-hydroxybenzenesulfonamide analog |
Substitution Reactions
Electrophilic aromatic substitution (EAS) is limited due to deactivation by electron-withdrawing sulfonamide and meta-directing methoxy group. Nucleophilic substitution may occur at activated positions:
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Pyridine C-H Activation : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the pyridine’s C-2 or C-3 positions with aryl boronic acids .
-
Piperidine Methyl Group : Free radical halogenation (e.g., NBS/hv) could functionalize the benzylic methyl group.
Table 3: Substitution Reactions
| Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Pyridine C-2 | Pd(OAc)₂, PhB(OH)₂, K₂CO₃, Δ | Aryl-substituted pyridine derivative | |
| Benzylic methyl | NBS, AIBN, CCl₄, hv | Brominated benzylic position |
Hydrolysis and Stability
-
Sulfonamide Hydrolysis : Resistant under mild acidic/basic conditions but may cleave under prolonged heating with concentrated HCl or NaOH.
-
Methoxy Demethylation : Achieved with HI or BBr₃ to yield phenolic -OH groups, enhancing hydrogen-bonding capacity .
Table 4: Hydrolysis Reactions
| Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Methoxy | 48% HBr, reflux, 6h | 4-hydroxybenzenesulfonamide analog | |
| Sulfonamide | 6M HCl, 120°C, 24h | Benzoic acid + piperidine sulfonic acid |
Cross-Coupling and Functionalization
The pyridine and benzene rings support modern coupling strategies:
-
Buchwald-Hartwig Amination : Introduces aryl amines at the pyridine C-3 position using Pd catalysts .
-
Microwave-Assisted Suzuki Coupling : Efficiently adds heteroaryl groups to the benzene ring .
Table 5: Cross-Coupling Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF, 100°C | Biaryl-functionalized derivative | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated pyridine derivative |
Acid-Base Reactivity
-
Sulfonamide NH : Weakly acidic (pKa ~10–11), deprotonatable with NaH or K₂CO₃ for alkylation.
-
Pyridine Nitrogen : Basic (pKa ~2.5–3.5), forms salts with HCl or trifluoroacetic acid (TFA) .
Key Research Findings
-
Biological Relevance : Analogous sulfonamide-piperidine-pyridine hybrids exhibit kinase inhibition (IRAK-4) and antimicrobial activity, suggesting tailored functionalization could enhance bioactivity .
-
Synthetic Challenges : Steric hindrance from 3,5-dimethyl groups limits EAS but favors directed ortho-metalation (DoM) strategies for regioselective modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Compound 1 : 4-Methoxy-3,5-dimethyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzenesulfonamide (BJ53413)
- Structure : Differs by replacing the pyridin-4-yl group with an isopropyl (propan-2-yl) substituent on the piperidine nitrogen .
- Molecular Formula : C₁₈H₃₀N₂O₃S (MW: 354.5074).
- Synthetic Accessibility: Commercial availability (USD 8–11/g) suggests scalable synthesis .
Compound 2 : 4-Methoxy-3,5-dimethyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzenesulfonamide
Analogous Scaffolds with Piperidine Linkers
Compound 3 : N2-Mesityl-N4-methyl-N6-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1,3,5-triazine-2,4,6-triamine (6b1)
Physicochemical Property Comparison
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : Pyridine and thiophene substituents may modulate receptor binding or enzyme inhibition, but direct biological data for the target compound is lacking .
- Synthetic Challenges : The pyridin-4-yl group may require specialized coupling reagents, increasing synthesis complexity compared to isopropyl or thiophene analogs .
- Future Directions : Comparative studies on solubility, metabolic stability, and target affinity are needed to validate the pharmacological advantages of the pyridine-containing derivative.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodology : The synthesis involves:
Sulfonylation : Reacting 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with a piperidin-4-ylmethyl intermediate under basic conditions (e.g., K₂CO₃ in CH₃CN) to form the sulfonamide bond .
Coupling : Introducing the pyridin-4-yl group to the piperidine ring via nucleophilic substitution or transition metal-catalyzed cross-coupling .
- Optimization : Parameters like temperature (e.g., 0–60°C), solvent polarity, and catalyst loading (e.g., Pd/C for cross-coupling) are systematically varied to maximize yield and purity. Continuous flow reactors may enhance scalability .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Techniques :
- X-ray crystallography resolves the 3D conformation of the benzenesulfonamide and piperidine-pyridine moieties .
- NMR spectroscopy (¹H/¹³C) verifies substituent positions (e.g., methoxy and methyl groups at C3/C5 of the benzene ring) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 444.21) .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Methodology :
- Solubility : Tested in DMSO, PBS, and simulated biological fluids using UV-Vis spectroscopy or HPLC.
- Stability : Incubated at 37°C in buffer solutions (pH 4–9) and analyzed via LC-MS over 24–72 hours to detect degradation products .
Advanced Research Questions
Q. What is the compound’s inhibitory activity against carbonic anhydrase isoforms, and how does it compare to analogs?
- Approach :
- Enzyme assays : Measure IC₅₀ values using recombinant human isoforms (e.g., CA-II, CA-IX) via stopped-flow CO₂ hydration .
- Comparative analysis : Analogous benzenesulfonamides with 4-methoxy groups show IC₅₀ values in the nanomolar range, suggesting high affinity for CA-IX (tumor-associated isoform) .
Q. How do structural modifications (e.g., methyl/methoxy substitution) impact biological activity?
- Structure-Activity Relationship (SAR) :
- Methoxy group : Critical for hydrogen bonding with CA active-site residues; removal reduces potency by >10-fold .
- Pyridine-piperidine linker : Flexibility impacts binding to off-target receptors (e.g., serotonin transporters); rigid analogs show improved selectivity .
Q. What mechanistic insights explain its interaction with GPCRs or kinase targets?
- Methods :
- Docking simulations : Use Schrödinger Suite or AutoDock to model binding to adenosine A₂A receptors or EGFR kinase .
- Functional assays : cAMP accumulation (GPCRs) or phosphorylation inhibition (kinases) validate computational predictions .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
